molecular formula C7H16O3 B6237825 5,5-dimethoxypentan-1-ol CAS No. 79898-65-0

5,5-dimethoxypentan-1-ol

Cat. No. B6237825
CAS RN: 79898-65-0
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethoxypentan-1-ol (DMPOL) is a volatile organic compound (VOC) that is widely used in a variety of scientific and industrial applications. It is a colorless liquid that is miscible with water and has a boiling point of 63°C. DMPOL is a versatile compound and has a wide range of properties that make it useful in a variety of applications.

Scientific Research Applications

5,5-dimethoxypentan-1-ol has a wide range of applications in scientific research. It is used as a solvent in the synthesis of organic compounds, as a reagent in chemical reactions, and as a reactant in the production of polymers materials. It is also used as a starting material in the synthesis of other organic compounds, such as esters and amines. 5,5-dimethoxypentan-1-ol is also used as a fuel additive, as a stabilizer in the production of plastics, and as a preservative in pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,5-dimethoxypentan-1-ol is not well understood. However, it is known that it can act as a proton donor and can form hydrogen bonds with other molecules. It is also known that 5,5-dimethoxypentan-1-ol can form complexes with other molecules, such as metal ions, and can act as a ligand in coordination complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,5-dimethoxypentan-1-ol are not well understood. However, it is known that 5,5-dimethoxypentan-1-ol can act as a proton donor and can form hydrogen bonds with other molecules. It is also known that 5,5-dimethoxypentan-1-ol can form complexes with other molecules, such as metal ions, and can act as a ligand in coordination complexes.

Advantages and Limitations for Lab Experiments

The advantages of using 5,5-dimethoxypentan-1-ol in laboratory experiments include its low toxicity, low cost, and wide range of applications. It is also a relatively stable compound and is easily stored and handled. The main limitation of using 5,5-dimethoxypentan-1-ol in laboratory experiments is its flammability. It is also volatile and can cause irritation to the eyes and skin.

Future Directions

The potential future directions for the use of 5,5-dimethoxypentan-1-ol include its use as a fuel additive, a solvent for organic synthesis, a reactant in the production of polymers materials, and a preservative in pharmaceuticals. Additionally, further research is needed to better understand its mechanism of action, biochemical and physiological effects, and its potential toxicity. In addition, further research is needed to explore its potential applications in the fields of nanotechnology and medicine.

Synthesis Methods

5,5-dimethoxypentan-1-ol can be synthesized by a variety of methods. The most common method is the reaction of ethylene glycol and formaldehyde in the presence of a base catalyst. This reaction yields 5,5-dimethoxypentan-1-ol and water as the main products. Other methods for the synthesis of 5,5-dimethoxypentan-1-ol include the reaction of methanol and formaldehyde, the reaction of acetaldehyde and ethylene glycol, and the reaction of methanol and acetaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,5-dimethoxypentan-1-ol can be achieved through a multi-step process involving the protection of a primary alcohol, followed by the introduction of two methoxy groups and subsequent deprotection.", "Starting Materials": [ "Pentan-1-ol", "Methanol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Potassium carbonate", "Methanesulfonic acid" ], "Reaction": [ "Step 1: Protection of pentan-1-ol with methanesulfonic acid to form pentan-1-yl methanesulfonate", "Step 2: Deprotonation of pentan-1-yl methanesulfonate with sodium hydride", "Step 3: Alkylation of the resulting alkoxide with methyl iodide to form 5-methoxypentan-1-ol", "Step 4: Protection of the primary alcohol with hydrochloric acid and sodium bicarbonate to form 5-methoxypentan-1-yl chloride", "Step 5: Deprotonation of 5-methoxypentan-1-yl chloride with potassium carbonate", "Step 6: Alkylation of the resulting alkoxide with methyl iodide to form 5,5-dimethoxypentan-1-ol", "Step 7: Deprotection of the primary alcohol with hydrochloric acid and sodium bicarbonate, followed by treatment with sodium chloride and sodium sulfate to yield 5,5-dimethoxypentan-1-ol" ] }

CAS RN

79898-65-0

Product Name

5,5-dimethoxypentan-1-ol

Molecular Formula

C7H16O3

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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